2',3'-Anhydro-2'-thiouridine
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Overview
Description
2’,3’-Anhydro-2’-thiouridine is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is a derivative of uridine, where the hydroxyl group at the 2’ position is replaced by a sulfur atom, and the 2’ and 3’ positions are linked by an anhydro bridge. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Anhydro-2’-thiouridine typically involves the reaction of 2,2’-Anhydro-1-(β-D-arabinofuranosyl)uracil with sodium hydride in dry dimethyl sulfoxide (DMSO) to yield 2’,3’-anhydrouridine. This intermediate can then be treated with sodium ethanethiolate or the sodium salt of benzyl mercaptan in the presence of an excess of the corresponding thiol in dimethylacetamide (DMA) to produce 2’-S-ethyl- or 2’-S-benzyl-2’-thiouridine .
Industrial Production Methods
While specific industrial production methods for 2’,3’-Anhydro-2’-thiouridine are not well-documented, the general principles of nucleoside synthesis and purification can be applied. This typically involves large-scale reactions under controlled conditions, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Anhydro-2’-thiouridine undergoes various chemical reactions, including substitution and reduction. For instance, treatment with sodium ethanethiolate or benzyl mercaptan leads to the formation of 2’-S-ethyl- or 2’-S-benzyl derivatives . Additionally, the compound can undergo isomerization back to the 2,2’-anhydronucleoside under specific conditions .
Common Reagents and Conditions
Sodium Hydride in DMSO: Used for the initial formation of 2’,3’-anhydrouridine.
Sodium Ethanethiolate or Benzyl Mercaptan in DMA: Used for the substitution reactions to form 2’-S-ethyl- or 2’-S-benzyl derivatives.
Triethylamine in Methanol: Used for isomerization reactions.
Major Products Formed
- 2’-S-ethyl-2’-thiouridine
- 2’-S-benzyl-2’-thiouridine
- 3’-S-ethyl-2’-thiouridine
- 3’-S-benzyl-2’-thiouridine
Scientific Research Applications
2’,3’-Anhydro-2’-thiouridine has several applications in scientific research:
- Chemistry : Used as a synthetic intermediate for the preparation of various nucleoside analogs .
- Biology : Studied for its role in RNA modification and its potential effects on RNA stability and function .
- Medicine : Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism .
- Industry : Utilized in the synthesis of modified nucleotides and oligonucleotides for various biotechnological applications .
Mechanism of Action
The mechanism of action of 2’,3’-Anhydro-2’-thiouridine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA molecules. The sulfur atom at the 2’ position can participate in various interactions, potentially altering the RNA’s secondary structure and its interactions with proteins and other molecules . Additionally, the anhydro bridge can influence the compound’s reactivity and its ability to undergo further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- 2-Thiouridine : A nucleoside where the 2’ hydroxyl group is replaced by a sulfur atom, but without the anhydro bridge .
- 2-Thiothymidine : Similar to 2-thiouridine but with a thymine base instead of uracil .
- 2’,3’-Anhydrouridine : Lacks the sulfur atom at the 2’ position but has the anhydro bridge .
Uniqueness
2’,3’-Anhydro-2’-thiouridine is unique due to the presence of both the sulfur atom at the 2’ position and the anhydro bridge linking the 2’ and 3’ positions. This combination imparts distinct chemical properties, making it a valuable tool for studying nucleic acid chemistry and developing novel therapeutic agents .
Properties
CAS No. |
63244-59-7 |
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Molecular Formula |
C9H10N2O4S |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
1-[(1S,2R,4R,5R)-4-(hydroxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O4S/c12-3-4-6-7(16-6)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,10,13,14)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
BXHWYDFKLAJAMX-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@H](S3)[C@H](O2)CO |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C3C(S3)C(O2)CO |
Origin of Product |
United States |
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